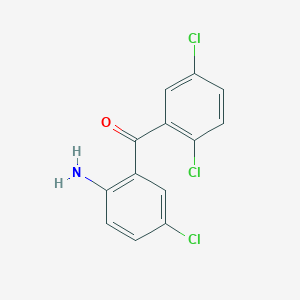![molecular formula C8H8Cl2F3N B8381693 [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8381693.png)
[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a methylamine group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of chloro and trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: Used in the synthesis of aryloxy oxo pyrimidinone.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid: A fluorinated building block with similar structural features.
2-Chloro-5-(trifluoromethyl)pyridine: Employed as a model substrate in regioexhaustive functionalization studies.
Uniqueness
[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its combination of chloro, trifluoromethyl, and methylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H8Cl2F3N |
|---|---|
分子量 |
246.05 g/mol |
IUPAC名 |
[5-chloro-2-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-1-2-7(8(10,11)12)5(3-6)4-13;/h1-3H,4,13H2;1H |
InChIキー |
OKBHJMSBQPBOGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CN)C(F)(F)F.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methoxyethoxy)ethoxy]naphthalene](/img/structure/B8381611.png)

![6-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8381618.png)
![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B8381620.png)



![ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B8381669.png)

![Dibenzo[b,e][1,4]oxazepin-11(5H)-one](/img/structure/B8381677.png)




